molecular formula C9H10N4 B3085523 (5-(Pyridin-2-yl)-1H-imidazol-2-yl)methanamine CAS No. 1156708-95-0

(5-(Pyridin-2-yl)-1H-imidazol-2-yl)methanamine

Cat. No.: B3085523
CAS No.: 1156708-95-0
M. Wt: 174.20
InChI Key: FSOQUDFNGOHDNN-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of pyridin-2-yl methanamine, which is a class of compounds that contain a methanamine moiety substituted by a pyridin-2-yl group . These compounds are used in the synthesis of various pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for “(5-(Pyridin-2-yl)-1H-imidazol-2-yl)methanamine” were not found, related compounds such as N-(pyridin-2-ylmethylene)methanamine have been synthesized through condensation reactions of 2-pyridinecarboxaldehyde with methylamine . Another method involves the reduction amination of cyanohydrins .

Scientific Research Applications

Chemical Inhibitors and Drug Metabolism

Chemical inhibitors like (5-(Pyridin-2-yl)-1H-imidazol-2-yl)methanamine play a crucial role in the study of drug metabolism, particularly in the context of Cytochrome P450 (CYP) enzymes, which metabolize a diverse array of drugs. The selectivity of such inhibitors is essential for understanding the involvement of specific CYP isoforms in drug metabolism and predicting potential drug-drug interactions. For example, compounds structurally similar to this compound have been evaluated for their potency and selectivity as chemical inhibitors of major human hepatic CYP isoforms, providing insights into the metabolic pathways of small-molecule drugs (Khojasteh et al., 2011).

Development of Kinase Inhibitors

Compounds with an imidazole scaffold, including derivatives of this compound, are known for their role as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which is involved in proinflammatory cytokine release. These inhibitors have been designed based on their ability to bind to the ATP pocket of p38 MAP kinase, demonstrating the potential for high selectivity and potency, which is crucial for the development of therapeutic agents targeting inflammatory pathways (Scior et al., 2011).

Heterocyclic N-oxide Motifs in Drug Development

Heterocyclic N-oxide derivatives, related to the structural motif of this compound, have shown significant biological importance and versatility in synthetic chemistry. These compounds are utilized in the formation of metal complexes, catalyst design, and medicinal applications, demonstrating potential in areas such as anticancer, antibacterial, and anti-inflammatory activities. The heterocyclic N-oxide motif is a key element in recent advanced chemistry and drug development investigations, highlighting the importance of such structures in the synthesis of new therapeutic agents (Li et al., 2019).

Synthetic and Biological Activity of Pyridopyridazine Derivatives

Pyridopyridazine derivatives, which could be structurally related to this compound, exhibit a range of biological activities including antitumor, antibacterial, analgesic, and diuretic properties. These compounds have been identified as selective inhibitors of phosphodiesterases, demonstrating the broad spectrum of biological activities associated with pyridopyridazine derivatives and the potential for developing new therapeutic agents (Wojcicka and Nowicka-Zuchowska, 2018).

Chemosensing Applications

Pyridine derivatives, including compounds structurally similar to this compound, play a significant role in chemosensing applications due to their high affinity for various ions and neutral species. These derivatives are utilized in the design of highly effective chemosensors for the determination of different species in environmental, agricultural, and biological samples, showcasing the versatility of pyridine structures in analytical chemistry (Abu-Taweel et al., 2022).

Mechanism of Action

Properties

IUPAC Name

(5-pyridin-2-yl-1H-imidazol-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-5-9-12-6-8(13-9)7-3-1-2-4-11-7/h1-4,6H,5,10H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSOQUDFNGOHDNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CN=C(N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-(Pyridin-2-yl)-1H-imidazol-2-yl)methanamine
Reactant of Route 2
(5-(Pyridin-2-yl)-1H-imidazol-2-yl)methanamine
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(5-(Pyridin-2-yl)-1H-imidazol-2-yl)methanamine
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(5-(Pyridin-2-yl)-1H-imidazol-2-yl)methanamine
Reactant of Route 5
(5-(Pyridin-2-yl)-1H-imidazol-2-yl)methanamine
Reactant of Route 6
Reactant of Route 6
(5-(Pyridin-2-yl)-1H-imidazol-2-yl)methanamine

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